molecular formula C20H25N3O5S2 B6494305 N'-[2-(2-methoxyphenyl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896279-08-6

N'-[2-(2-methoxyphenyl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B6494305
CAS No.: 896279-08-6
M. Wt: 451.6 g/mol
InChI Key: POHHGHOTWFDDQC-UHFFFAOYSA-N
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Description

N'-[2-(2-Methoxyphenyl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with a diverse array of potential applications. It contains functional groups like the methoxyphenyl, thiophene-sulfonyl, and pyrrolidinyl moieties, making it an intriguing subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Preparation::
    • Start with 2-(2-methoxyphenyl)ethylamine and [1-(thiophene-2-sulfonyl)pyrrolidine-2-carbaldehyde].

    • Conduct a reductive amination reaction in the presence of a reducing agent like sodium cyanoborohydride to obtain the intermediate.

  • Final Assembly::
    • Use Ethanediamide to react with the intermediate under appropriate conditions such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods:
  • The scalability of the synthesis involves optimizing reaction conditions and using continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction::
    • The thiophene-sulfonyl group can undergo oxidation, potentially forming sulfone derivatives.

    • Reduction reactions can target the pyrrolidinyl ring, leading to the opening or modification of this structure.

  • Substitution::
    • The methoxy group in the phenyl ring is a good site for electrophilic substitution reactions.

    • The presence of the sulfonyl group makes the thiophene ring susceptible to nucleophilic aromatic substitution.

Common Reagents and Conditions:
  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Electrophiles: Halogens for substitution reactions.

  • Nucleophiles: Amines and alcohols for substitution.

Major Products:
  • Oxidation products: Sulfone derivatives.

  • Reduction products: Open-ring pyrrolidine derivatives.

  • Substitution products: Halogenated or alkylated phenyl rings.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis to create complex molecular architectures.

Biology and Medicine:
Industry:
  • Its stability and reactivity make it a candidate for use in material sciences, especially in developing new polymers or coatings.

Mechanism of Action

  • The compound's biological activity may involve interactions with enzyme active sites or receptor proteins due to its conformational flexibility.

  • Its multiple functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, making it a versatile molecule for drug-receptor interactions.

Comparison with Similar Compounds

  • Compared to other ethanediamide derivatives, it stands out due to the presence of the methoxyphenyl and thiophene-sulfonyl groups.

  • Similar compounds include:

    • N'-[2-(2-methoxyphenyl)ethyl]ethanediamide.

    • N'-[2-(thiophene-2-sulfonyl)pyrrolidin-2-yl]ethanediamide.

    • Each similar compound lacks one or more of the unique functional groups present in N'-[2-(2-methoxyphenyl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, highlighting its distinct potential for diverse applications.

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Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-28-17-8-3-2-6-15(17)10-11-21-19(24)20(25)22-14-16-7-4-12-23(16)30(26,27)18-9-5-13-29-18/h2-3,5-6,8-9,13,16H,4,7,10-12,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHHGHOTWFDDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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